4-(Aminomethyl)phenylalanine

説明

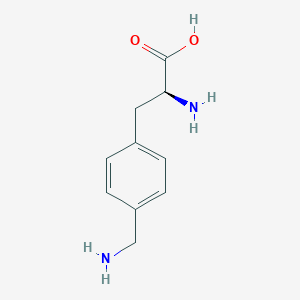

4-(Aminomethyl)phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-(Aminomethyl)phenylalanine, also known as Fmoc-4-(Boc-aminomethyl)-L-phenylalanine, is a derivative of phenylalanine that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This compound is primarily used in peptide synthesis and has implications in various biological processes, including neurotransmitter regulation and metabolic pathways.

- Molecular Formula : C₃₀H₃₂N₂O₆

- Molecular Weight : 516.59 g/mol

- CAS Number : 204715-91-3

Biological Activity Overview

This compound exhibits several biological activities, primarily related to its role as an amino acid derivative. Its structural similarity to phenylalanine allows it to participate in various metabolic pathways, influencing neurotransmitter synthesis and potentially affecting neurological functions.

- Neurotransmitter Synthesis : As a phenylalanine derivative, it can be converted into tyrosine, which is a precursor for dopamine, norepinephrine, and epinephrine. This conversion is critical in regulating mood and cognitive functions.

- Metabolic Pathways : The compound may influence the metabolism of other amino acids and their derivatives, potentially modulating metabolic disorders such as phenylketonuria (PKU).

Study 1: Phenylalanine Biotransformation

A comprehensive study analyzed the biotransformation products of phenylalanine derivatives in patients with alkaptonuria (AKU) undergoing treatment with nitisinone. The study observed significant increases in urinary metabolites derived from phenylalanine, indicating enhanced metabolic processing due to therapeutic interventions. This study highlights the potential role of this compound in metabolic pathways that mitigate the effects of PKU by promoting alternative biotransformation routes .

Study 2: Kinetics of Amino Acids

Research on the kinetics of phenylalanine and its derivatives demonstrated that variations in dietary intake could significantly affect plasma levels of these amino acids. The findings suggested that the administration of phenylalanine derivatives like this compound could help manage conditions characterized by amino acid imbalances .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₃₂N₂O₆ |

| Molecular Weight | 516.59 g/mol |

| CAS Number | 204715-91-3 |

| Purity | 95% |

| Storage Temperature | Ambient |

Discussion

The biological activity of this compound presents promising avenues for research, particularly concerning its role in amino acid metabolism and neurotransmitter synthesis. Its ability to influence metabolic pathways makes it a candidate for further investigation in therapeutic applications for metabolic disorders.

科学的研究の応用

Enzyme Substrates and Inhibitors

In biological research, 4-(aminomethyl)phenylalanine is employed to synthesize peptides that can act as enzyme substrates or inhibitors. These peptides are pivotal in studying enzyme kinetics and developing new therapeutic agents.

Protein-Protein Interactions

The compound is also used to investigate protein-protein interactions, which are essential for understanding cellular processes and signaling pathways.

| Biological Application | Description |

|---|---|

| Enzyme Substrates/Inhibitors | Used to design peptides for drug discovery |

| Protein Interactions | Helps elucidate mechanisms in cellular signaling |

Medical Applications

Peptide Therapeutics

Peptides synthesized from this compound are being explored for various therapeutic applications, including treatments for cancer and diabetes. These peptides can modulate biological pathways and serve as potential drug candidates.

Case Study: Cancer Therapy

Recent studies have shown that certain peptides derived from this compound can inhibit tumor growth in vitro by interfering with cancer cell signaling pathways. This highlights the potential of this compound in developing targeted cancer therapies.

Industrial Applications

Production of Peptide-Based Materials

Industrially, this compound is used to create peptide-based materials such as hydrogels and nanomaterials. These materials have applications in drug delivery systems and tissue engineering.

| Industrial Application | Details |

|---|---|

| Hydrogels/Nanomaterials | Used in drug delivery and tissue engineering |

Comparative Analysis of Related Compounds

To understand the utility of this compound better, a comparison with related compounds is provided below:

| Compound Name | Key Features | Applications |

|---|---|---|

| Fmoc-L-phenylalanine | Lacks Boc protection | Basic peptide synthesis |

| Boc-L-phenylalanine | Lacks Fmoc protection | Limited use in SPPS |

| Fmoc-4-(aminomethyl)-L-phenylalanine | No Boc protection | Prone to side reactions |

| This compound | Dual protection for enhanced control | Complex peptide synthesis |

特性

IUPAC Name |

2-amino-3-[4-(aminomethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVNKFUEUXUWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173696 | |

| Record name | 4-(Aminomethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1991-96-4 | |

| Record name | 4-(Aminomethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。